molecular formula C34H68O2 B143676 Cetyl stearate CAS No. 1190-63-2

Cetyl stearate

Cat. No. B143676
CAS RN: 1190-63-2
M. Wt: 508.9 g/mol
InChI Key: SSZBUIDZHHWXNJ-UHFFFAOYSA-N
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Description

Cetyl Stearate is a wax ester of stearic acid . It is an oily liquid or waxy solid that is used most frequently in the formulation of eye makeup, skin makeup, lipstick, and skin care products . It acts primarily as a lubricant on the skin’s surface, which gives the skin a soft and smooth appearance .


Synthesis Analysis

Cetyl Stearate is prepared by reacting stearic acid with the appropriate alcohol . A solvent-free biocatalytic process has been optimized for the synthesis of high-quality cetyl laurate, myristate, palmitate, and stearate . This enzymatic procedure follows the fundamental principles of Green Chemistry and leads to sustainable products .


Chemical Reactions Analysis

The synthesis of Cetyl Stearate involves the reaction of stearic acid with the appropriate alcohol . The influence of the amount of biocatalyst and the temperature were studied in an open-air batch reactor before carrying out the synthesis in a high-performance vacuum reactor with dry nitrogen input to shift the equilibrium towards product formation .


Physical And Chemical Properties Analysis

Cetyl Stearate is a wax ester with unique properties of low viscosity and an oily nature, which results in a non-greasy, hydrophobic film when applied to the skin or lips . The physical properties of Cetyl Stearate vary greatly from manufacturer to manufacturer due to differences between the mixtures of fatty acids and fatty alcohol esters that are used .

Scientific Research Applications

Pharmaceuticals

Cetyl stearate plays a significant role in the pharmaceutical industry . It is used to prepare different types of formulations . Solid lipids like cetyl stearate have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Cosmetics

In the cosmetics industry, cetyl stearate is used most frequently in the formulation of eye makeup, skin makeup, lipstick, and skincare products . It acts primarily as a lubricant on the skin’s surface, which gives the skin a soft and smooth appearance .

Food Industry

The Food and Drug Administration (FDA) includes cetyl stearate on its list as a flavoring agent allowed to be directly added to food . It can also be used as a component of adhesives .

Paint Industry

Solid lipids like cetyl stearate are used in the paint industry . They contribute to the texture and consistency of paints .

Leather Industry

In the leather industry, cetyl stearate is used in the production and treatment of leather products . It helps in providing a smooth finish and enhancing the durability of the leather .

Agriculture

Cetyl stearate is also used in the agriculture industry . It is used in the formulation of certain types of pesticides and fertilizers .

Microfluidics

In the field of microfluidics, cetyl stearate is used due to its unique properties of low viscosity and an oily nature . It results in a non-greasy, hydrophobic film when applied, which is beneficial in microfluidic applications .

Oil Industry

Cetyl stearate finds its application in the oil industry . It is used in the formulation of lubricants and other oil-based products .

properties

IUPAC Name

hexadecyl octadecanoate
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InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZBUIDZHHWXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O2
Source PubChem
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DSSTOX Substance ID

DTXSID5061586
Record name Hexadecyl stearate
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Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid; Pellets or Large Crystals, Solid; [Sigma-Aldrich MSDS]
Record name Octadecanoic acid, hexadecyl ester
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Record name Cetyl stearate
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Product Name

Cetyl stearate

CAS RN

1190-63-2
Record name Cetyl stearate
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Record name Cetyl stearate
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Record name Octadecanoic acid, hexadecyl ester
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Record name Hexadecyl stearate
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Record name CETYL STEARATE
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Synthesis routes and methods I

Procedure details

Example 2 was repeated but for the sequence of addition of glycerol monolaurate. Instead of being added with cetyl alcohol, an equal amount of glycerol monolaurate utilized in Example 2 was added after the addition of the TEA.
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Synthesis routes and methods II

Procedure details

The encapsulant is soluble in the polymerizer, and solid at room temperature. Examples of encapsulants are polymers and waxes. Waxes include waxy polymers. Waxes are water insoluble, organic materials that are solid or semi-solid at room temperature and usually of lower density than water, and typically can be melted above room temperature to form a liquid. Preferred waxes include any naturally occurring and synthetic waxes, wax esters, and greases that generally have a melting temperature of 30° C. or more with a melting range of less than 10° C. and are usually non-reactive with the reagents or solvents to which they are exposed. Examples of waxes are esters of various long-chain (fatty) alcohols and long-chain acids, preferably where at least one member of the ester has 10 or more carbon atoms, including various unsaturated and branched chain types and also those esters of glycerols and sterols. Also, certain free alcohols or acids have wax-like properties of melting temperature and inertness. Examples of saturated fatty acids that can be used are capric, lauric, myristic, palmitic, margaric, stearic, arachidic, behenic, tetracosanic, lignoceric, cerotic, and melissic. Some examples of unsaturated fatty acids that can be used are tiglic, hypogaeic, gaidic, physetoleic, elaidic, oleic, isooleic, erudic, brassidic, and isoerudic. Some examples of fatty alcohols that can be used are octadecyl, carnaubyl, ceryl, melissyl, and phytol. Also included are various esters of these and other fatty acids with any suitable fatty alcohols, or sterols such as cholesterol, or glycerols. Other examples are natural or suitably modified or derivatized waxes such as various plant derived waxes, greases and oils including carnauba wax, cranberry wax, ouricuri wax, candelilla wax, raphia wax, apple, cotton and cactus waxes; waxes (including greases) produced by bacteria (e.g. cetyl stearate); fungi, protozoa and algae; various invertebrate waxes and greases including insect waxes such as beeswaxes (e.g. triacontyl palmitate, palmatyl palmitate), and Coccus sp. derived waxes (e.g. lac, cochineal and Chinese insect); other animal fats (e.g. triglycerides) and waxes including spermaceti (e.g. cetyl palmitate), lanolin and wool grease.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Cetyl Stearate and what are its common applications?

A1: Cetyl Stearate, also known as Hexadecyl Octadecanoate, is a synthetic wax composed of a mixture of esters of saturated fatty acids and fatty alcohols. It primarily consists of Cetyl Palmitate, Cetyl Stearate, Myristyl Myristate, Myristyl Stearate, Cetyl Myristate, and Stearyl Stearate. [] This compound is frequently incorporated into cosmetics and skincare products as a skin conditioning agent and emollient, typically at concentrations of up to 7%. [] It's also explored as a phase change material (PCM) in latent heat storage applications due to its suitable phase transition temperature and high transition enthalpy. [] Furthermore, research indicates its potential use as a fuel additive for improved fuel efficiency and engine lubrication. []

Q2: How is Cetyl Stearate synthesized?

A2: One method involves a two-step esterification reaction between Stearic Acid and Cetyl Alcohol. [] Another study highlights its production via enzymatic esterification using lipase immobilized on functionalized rice husk silica as a biocatalyst. []

Q3: What is the structural characterization of Cetyl Stearate?

A3: Cetyl Stearate is an ester with the molecular formula C34H68O2. While specific spectroscopic data was not provided in the provided abstracts, common characterization techniques like Fourier transform infrared (FT-IR) spectroscopy, wide-angle X-ray diffraction (WAXD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TG) can provide insights into its structure and thermal properties. []

Q4: Are there any known toxicological concerns associated with Cetyl Stearate?

A5: Safety assessments indicate that Cetyl Stearate, both individually and as a component of Cetyl Esters, demonstrates low systemic toxicity and minimal irritation potential in both animal and human studies. [, ] It was found to be essentially non-irritating to the eyes and minimally irritating to the skin of rabbits. [] Furthermore, it showed no evidence of sensitization, photosensitization, or phototoxicity in clinical trials. [, ]

Q5: How is Cetyl Stearate analyzed and quantified?

A6: High-temperature gas chromatography (GC) has been successfully employed for the direct analysis of alkyl esters in spermaceti, a natural source of Cetyl Stearate. [] Additionally, transesterification with hydrogen bromide in diethyl ether, followed by gas-liquid chromatography (GLC), can identify components in mixtures of fatty esters, including Cetyl Stearate and Cetyl Palmitate. []

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